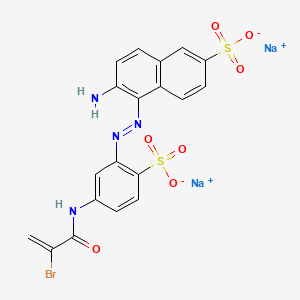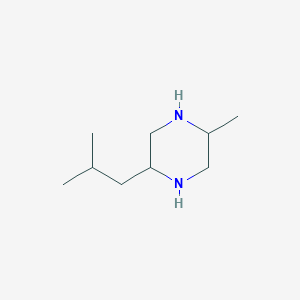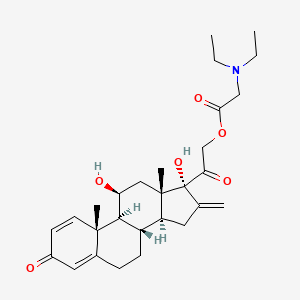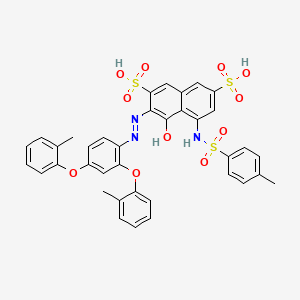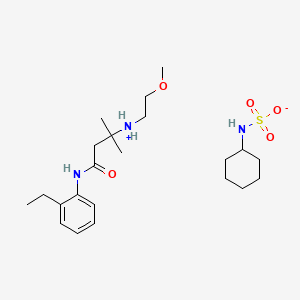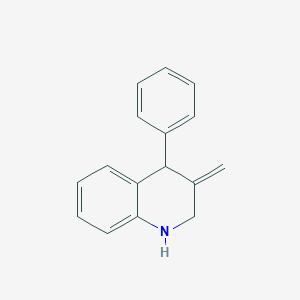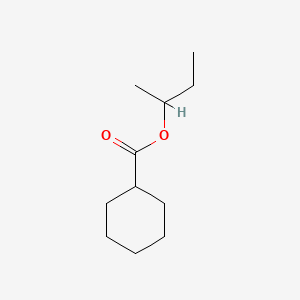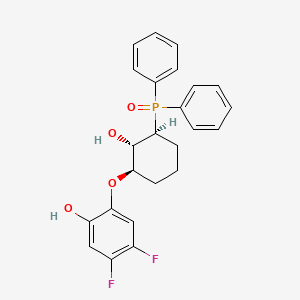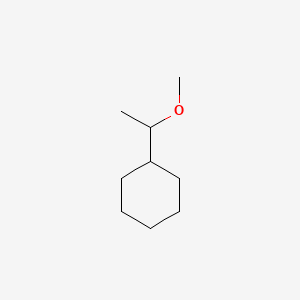![molecular formula C25H19BF4O B13786323 2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate is a pyrylium salt known for its unique chemical properties and applications. Pyrylium salts are a class of organic compounds characterized by a positively charged oxygen atom within a six-membered ring. This particular compound is notable for its stability and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate typically involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is carried out in 1,2-dichloroethane at elevated temperatures (70-75°C) and involves refluxing for about an hour. The product is then crystallized and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyrylium ion reacts with nucleophiles to form new C-N, C-O, and C-S bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include various substituted pyrylium salts, reduced pyrylium derivatives, and complex organic molecules with new functional groups .
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reactive matrix in MALDI-MS imaging for the detection and mapping of primary amines in biological tissues.
Biology: Facilitates the study of neurotransmitters and neuroactive substances in brain tissue sections.
Industry: Employed in the synthesis of complex organic compounds and as a sensitizer in photooxidation reactions.
Wirkmechanismus
The mechanism of action of 2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate involves its ability to form stable intermediates with nucleophiles. The pyrylium ion reacts with nucleophiles to form new bonds, facilitating various chemical transformations. This reactivity is attributed to the positively charged oxygen atom within the pyrylium ring, which acts as an electrophilic center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but with an additional phenyl group, used in photooxidation and as a sensitizer.
2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium tetrafluoroborate: Contains a methoxy group, used in various chemical reactions.
Uniqueness
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to efficiently derivatize primary amines and act as a reactive matrix in MALDI-MS imaging sets it apart from other pyrylium salts .
Eigenschaften
Molekularformel |
C25H19BF4O |
|---|---|
Molekulargewicht |
422.2 g/mol |
IUPAC-Name |
2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate |
InChI |
InChI=1S/C25H19O.BF4/c1-4-10-20(11-5-1)16-17-24-18-23(21-12-6-2-7-13-21)19-25(26-24)22-14-8-3-9-15-22;2-1(3,4)5/h1-19H;/q+1;-1/b17-16+; |
InChI-Schlüssel |
QFUQCSKNJWLHHB-CMBBICFISA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)/C=C/C2=[O+]C(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C=CC2=[O+]C(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


